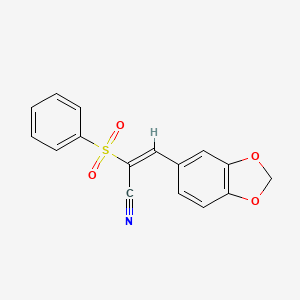

(2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile

Beschreibung

Eigenschaften

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(1,3-benzodioxol-5-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4S/c17-10-14(22(18,19)13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)21-11-20-15/h1-9H,11H2/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWWVMVGGXJMBU-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.

Formation of the Prop-2-enenitrile Backbone: The prop-2-enenitrile backbone can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The benzodioxole and benzenesulfonyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

Oxidation: Products may include sulfonic acids or sulfoxides.

Reduction: Products may include primary amines.

Substitution: Products will vary depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

Industry

Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action for (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

(a) Substituent Effects on Conjugation and Reactivity

- Target Compound : The benzenesulfonyl group is strongly electron-withdrawing, polarizing the double bond and increasing reactivity toward nucleophilic attack.

- (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-phenylprop-2-enamide (): Replaces the sulfonyl group with an N-phenylamide. The amide group introduces hydrogen-bonding capability (NH as donor) and reduces electron withdrawal compared to sulfonyl, altering conjugation and reactivity .

- (E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile ():

(b) Crystallographic Insights

- Ethyl (2E)-2-(2H-1,3-benzodioxol-5-yl-methylidene)-4-chloro-3-oxobutanoate (): Substituted with a chlorobutanoate ester. The benzodioxole ring participates in C–H···π interactions, while the ester group forms hydrogen bonds, differing from the sulfonyl-based interactions in the target compound .

Physicochemical Properties

*Estimated based on sulfonyl group polarity compared to analogs.

- Lipophilicity : The target compound’s XLogP3 (~3.5) is lower than ’s analog (5.7), reflecting reduced hydrophobicity due to the polar sulfonyl group .

- Hydrogen Bonding: The absence of H-bond donors in the target compound contrasts with (1 donor) and (3 donors), impacting solubility and membrane permeability.

Quantum Mechanical and Spectroscopic Studies

- Target Compound : Likely exhibits a planar geometry with delocalized electron density across the α,β-unsaturated nitrile system.

- (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-phenylprop-2-enamide ():

- Density functional theory (DFT) studies reveal a twisted conformation due to steric hindrance from the N-phenyl group, reducing conjugation efficiency compared to the target compound .

Biologische Aktivität

The compound (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.37 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group enhances the compound's electrophilicity, allowing it to participate in nucleophilic attack mechanisms. This interaction can lead to enzyme inhibition or receptor modulation, resulting in various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds containing benzodioxole structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

Studies have shown promising anticancer properties associated with this compound. In cell line assays, this compound demonstrated selective cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 15 |

| A549 (lung) | 20 |

| HeLa (cervical) | 25 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzodioxole derivatives, including this compound. The results indicated that the compound significantly inhibited bacterial growth compared to control groups, supporting its potential as a lead candidate for antibiotic development .

Study 2: Cancer Cell Line Testing

In a recent investigation published in Cancer Research, the anticancer effects of several derivatives were assessed. The study concluded that the compound's structure facilitated interactions with cellular targets involved in proliferation and survival pathways, leading to enhanced apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile?

The synthesis typically involves conjugate addition or nucleophilic substitution reactions. The α,β-unsaturated nitrile group facilitates Michael addition reactions, while the benzenesulfonyl moiety may be introduced via sulfonylation of intermediates. Reaction optimization often includes solvent polarity adjustments (e.g., DMF or THF) and catalytic bases like triethylamine to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. How does the benzodioxole ring influence the compound’s electronic properties?

The methylenedioxy bridge in the benzodioxole group stabilizes adjacent π-systems through electron-donating effects, altering reactivity in electrophilic substitutions. This can be quantified via Hammett substituent constants or computational studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

Single-crystal X-ray diffraction provides unambiguous determination of the (2E) configuration and torsional angles. SHELX software (e.g., SHELXL for refinement) is widely used to model bond lengths, angles, and thermal displacement parameters. Proper crystal mounting and data collection (e.g., Cu-Kα radiation) minimize errors .

Q. What strategies address contradictory data in NMR analysis of this compound?

Contradictions (e.g., unexpected splitting or coupling constants) require cross-validation:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and spatial proximities.

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamerism).

- Computational NMR Prediction : Tools like DFT (Density Functional Theory) simulate spectra for comparison .

Q. How does the sulfonyl group affect reaction kinetics in nucleophilic environments?

The electron-withdrawing sulfonyl group increases the electrophilicity of the adjacent α-carbon, accelerating nucleophilic attacks (e.g., SN2 mechanisms). Kinetic studies using stopped-flow spectrophotometry or LC-MS can quantify rate constants under varying pH and solvent conditions .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses?

- DFT Calculations : Model transition states and activation energies for key reactions (e.g., cycloadditions).

- Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility of the benzodioxole ring.

- Frontier Molecular Orbital (FMO) Analysis : Predicts regioselectivity in Diels-Alder reactions .

Data Analysis and Experimental Design

Q. How to design experiments to probe the compound’s stability under thermal stress?

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature.

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–80°C) and monitor degradation via HPLC.

- Kinetic Modeling : Arrhenius plots estimate shelf-life at standard conditions .

Q. What protocols validate the purity of synthesized batches?

- HPLC-PDA : Quantifies impurities >0.1% using reverse-phase columns (C18) and acetonitrile/water gradients.

- Elemental Analysis (EA) : Confirms C, H, N, S content within ±0.3% of theoretical values.

- Melting Point Consistency : Sharp melting ranges (<2°C variation) indicate high purity .

Conflict Resolution in Research Data

Q. How to reconcile discrepancies between experimental and computational IR spectra?

Discrepancies often arise from solvent effects or anharmonic vibrations. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.